3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide
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Overview
Description
3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with isopropyl halides to introduce the isopropyl group at the 2-position.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the amide group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- N-(2-isopropyl-1H-benzimidazol-6-yl)-2-methoxybenzamide
- 4-fluoro-N-(2-isopropyl-1H-benzimidazol-6-yl)benzenesulfonamide
Uniqueness
3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide is unique due to its specific structural features, such as the presence of the 3-methylbutanamide group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
1676069-03-6 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35g/mol |
IUPAC Name |
3-methyl-N-(2-propan-2-yl-3H-benzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C15H21N3O/c1-9(2)7-14(19)16-11-5-6-12-13(8-11)18-15(17-12)10(3)4/h5-6,8-10H,7H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
IRAVZFLOEYJPHF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(C)C |
Origin of Product |
United States |
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